molecular formula C14H24O2 B14627398 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester CAS No. 54281-01-5

1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester

Cat. No.: B14627398
CAS No.: 54281-01-5
M. Wt: 224.34 g/mol
InChI Key: URKBYPBWHYXJQJ-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is an organic compound with the molecular formula C₁₄H₂₄O₂. It is known for its unique structure, which includes a cyclohexene ring and an ethyl ester functional group. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester typically involves the esterification of 1-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can either inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexene-1-acetic acid, methyl ester
  • 1-Cyclohexene-1-acetic acid, ethyl ester
  • 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, methyl ester

Uniqueness

1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is unique due to its specific structural features, such as the presence of a bulky tert-butyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54281-01-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 2-(4-tert-butylcyclohexen-1-yl)acetate

InChI

InChI=1S/C14H24O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6,12H,5,7-10H2,1-4H3

InChI Key

URKBYPBWHYXJQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC(CC1)C(C)(C)C

Origin of Product

United States

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